molecular formula C19H18N2O5S2 B2424689 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896289-95-5

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2424689
CAS No.: 896289-95-5
M. Wt: 418.48
InChI Key: FQFBOQWHWYGRBF-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a molecular structure comprising a benzamide core linked to a 4-(2,4-dimethoxyphenyl)thiazole moiety via a sulfonyl bridge . This specific architecture, which includes multiple aromatic systems and a sulfonamide group, is commonly investigated in the development of novel enzyme inhibitors and receptor antagonists. Compounds with structural similarities, particularly those containing the thiazole and sulfonyl functional groups, are frequently explored for their potential to interact with a variety of biological targets, such as protein kinases . Researchers value this compound as a key intermediate or building block for constructing more complex molecules and for probing structure-activity relationships (SAR) in drug discovery projects. Its properties make it a candidate for studies in high-throughput screening assays and other in vitro pharmacological investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-13-7-8-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-5-4-6-14(9-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFBOQWHWYGRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the benzamide group is attached through an amide coupling reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide: shares structural similarities with other thiazole-containing compounds and benzamides.

    Thiazole derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.

    Benzamide derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. Thiazole derivatives, including this compound, have been studied for their potential therapeutic applications in various fields such as oncology, neurology, and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features a thiazole ring, a dimethoxyphenyl group, and a methylsulfonyl moiety, which contribute to its biological properties.

Antitumor Activity

Research has shown that thiazole-containing compounds exhibit significant antitumor properties. For instance, studies indicate that derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
This compoundVariousTBDOngoing Studies

The structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups like methoxy enhances the antitumor activity by improving interactions with cellular targets.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds with similar structures have shown promising antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus5 µg/mL
Compound DEscherichia coli10 µg/mL
This compoundTBDTBDOngoing Studies

The presence of specific functional groups in thiazole derivatives is crucial for enhancing their antimicrobial efficacy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various molecular targets involved in cell proliferation and apoptosis pathways.

Study on Anticancer Properties

A study conducted on a series of thiazole derivatives revealed that certain modifications significantly increased their anticancer potency. The incorporation of a methylsulfonyl group was found to enhance the compound's ability to induce apoptosis in cancer cells.

Clinical Implications

Given the promising results from preclinical studies, further clinical evaluation is warranted to establish the therapeutic potential of this compound in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how can reaction yields be optimized?

  • Methodology : Utilize a multi-step approach involving:

  • Cyclocondensation : React 3-(methylsulfonyl)benzoyl chloride with 4-(2,4-dimethoxyphenyl)thiazol-2-amine under anhydrous conditions (e.g., DMF, LiH base) to form the benzamide core .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product.
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and reaction time (12–24 hours) to maximize yields (>85%) .

Q. How can the structure of this compound be validated spectroscopically?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm the presence of key groups:
  • Thiazole protons at δ 7.47–8.36 ppm (aromatic H).
  • Methoxy groups (δ 3.60–3.90 ppm) and methylsulfonyl (δ 2.90–3.10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 443.12) and isotopic patterns .
  • IR Spectroscopy : Identify sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced Research Questions

Q. What strategies can address low aqueous solubility of this compound in biological assays?

  • Approaches :

  • Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based formulations to enhance solubility .
  • Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or sulfonyl moieties to improve hydrophilicity .
    • Validation : Measure solubility via shake-flask method and confirm stability using HPLC .

Q. How does the methylsulfonyl group influence bioactivity compared to analogs with other substituents?

  • Structure-Activity Relationship (SAR) :

  • Replace methylsulfonyl with trifluoromethyl or sulfonamide groups to assess changes in target binding (e.g., kinase inhibition).
  • Data Analysis : Compare IC₅₀ values in enzyme assays (e.g., phosphodiesterase inhibition) .
  • Key Finding : Methylsulfonyl enhances metabolic stability but may reduce cell permeability due to polarity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in IC₅₀ values for antiproliferative effects may arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations in media .
  • Compound Purity : Impurities >5% (e.g., unreacted thiourea) can skew results; validate purity via HPLC before testing .
    • Resolution : Standardize protocols (e.g., MTT assay, 48-hour incubation) and cross-validate with orthogonal methods (e.g., Western blot for apoptosis markers) .

Methodological Recommendations

  • Crystallography : For resolving stereochemical ambiguities, grow single crystals via vapor diffusion (ethanol/chloroform) and analyze with X-ray diffraction .
  • In Vivo Studies : Use pharmacokinetic profiling (rodent models) to assess oral bioavailability, leveraging the compound’s methylsulfonyl group for prolonged half-life .

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